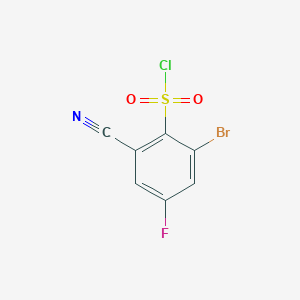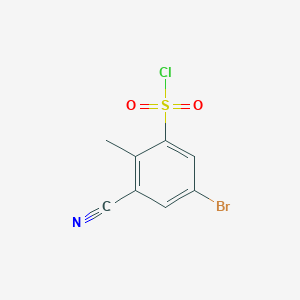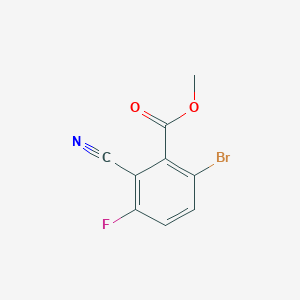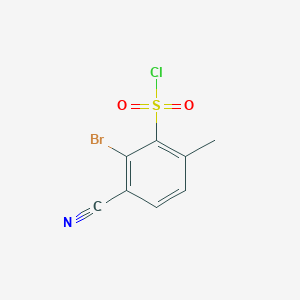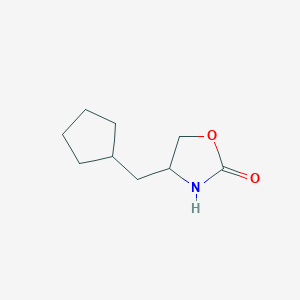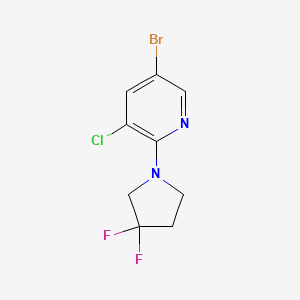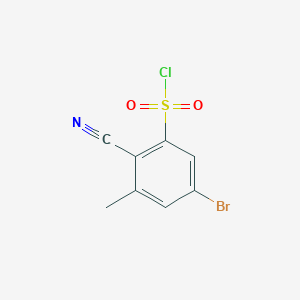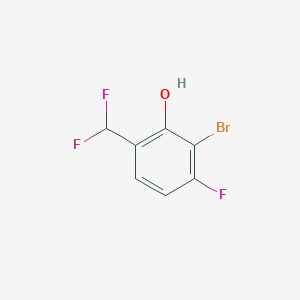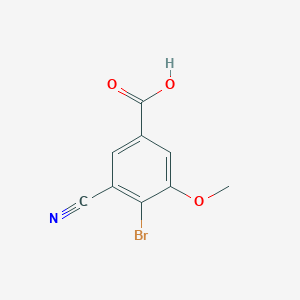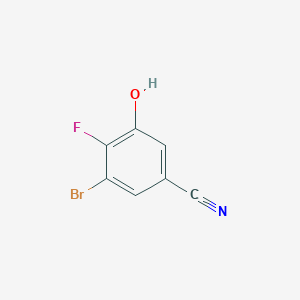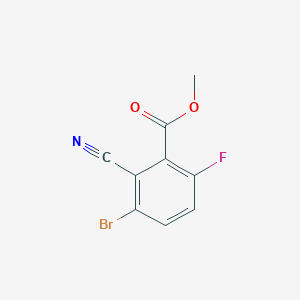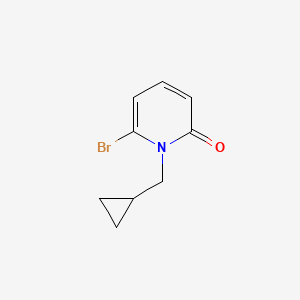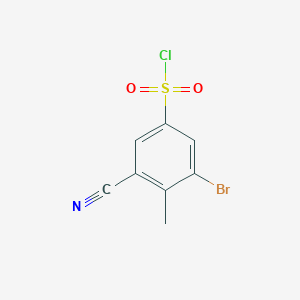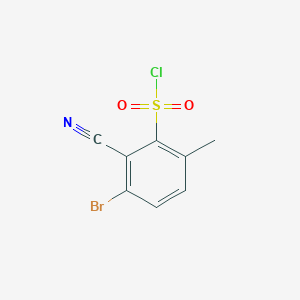![molecular formula C29H36N2O7 B1415668 L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 1354905-64-8](/img/structure/B1415668.png)
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
説明
The compound “L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-” is a derivative of L-Lysine . L-Lysine is an essential amino acid, which means it cannot be synthesized by the body and must be obtained from the diet .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties such as boiling point, melting point, and density can be found in chemical databases .科学的研究の応用
Modification and Labeling in Biochemistry
One key application of L-lysine derivatives is in biochemistry for the modification and labeling of proteins. Morimoto et al. (1981) synthesized various L-lysine derivatives for studying enzymatic hydrolysates of polylysine, indicating their utility in understanding protein interactions (Morimoto et al., 1981). Additionally, Nguyen et al. (2009) demonstrated the incorporation of N6-[(2-propynyloxy)carbonyl]-L-lysine and N6-[(2-azidoethoxy)carbonyl]-L-lysine into recombinant proteins in E. coli, showcasing their importance in site-specific protein labeling (Nguyen et al., 2009).
Synthesis for Bioconjugation
Another application is in the synthesis of derivatives for bioconjugation. Malkar and Fields (2004) reported the synthesis of N α-(fluoren-9-ylmethoxycarbonyl)-N ε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, useful for solid-phase synthesis of fluorogenic substrates (Malkar & Fields, 2004). This demonstrates the potential of these derivatives in creating targeted molecules for biological research.
Inhibitory Effects in Pharmacology
L-Lysine derivatives also show potential in pharmacology. Stenger et al. (1995) studied L-N6-(1-iminoethyl)-lysine as an inhibitor of nitric oxide synthase, revealing its selectivity and potency in pharmacological contexts (Stenger et al., 1995).
Role in Advanced Glycation End Products (AGEs)
Moreover, these derivatives are important in understanding the formation of advanced glycation end products (AGEs), which are significant in aging and disease processes. Eggen and Glomb (2021) described the formation of novel amidine cross-links in proteins due to reactions with glyoxal, highlighting the relevance of L-lysine derivatives in AGE research (Eggen & Glomb, 2021).
Enzymatic Studies
These derivatives also aid in enzymatic studies. Parniak et al. (1979) explored the optimal conditions for converting L-lysine to N6-hydroxylysine, showing the specificity and potential applications of these derivatives in enzymatic reactions (Parniak et al., 1979).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-29(2,3)38-26(33)16-15-25(32)30-17-9-8-14-24(27(34)35)31-28(36)37-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,32)(H,31,36)(H,34,35)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZSCWHJQXLGA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



